molecular formula C17H11Cl2NO2 B2800931 (2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile CAS No. 861207-91-2

(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile

Cat. No.: B2800931
CAS No.: 861207-91-2
M. Wt: 332.18
InChI Key: VNKDWYSBEPOYLI-XYOKQWHBSA-N
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Description

The compound (2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile features a conjugated α,β-unsaturated nitrile core substituted with a 3-chloro-4-methoxyphenyl group and a 2-chlorobenzoyl moiety. The chloro and methoxy substituents enhance lipophilicity and influence electronic properties, while the benzoyl group may participate in π-π stacking interactions .

Properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-16-7-6-11(9-15(16)19)8-12(10-20)17(21)13-4-2-3-5-14(13)18/h2-9H,1H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDWYSBEPOYLI-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14Cl2N3O5C_{18}H_{14}Cl_2N_3O_5 with a molecular weight of 387.8 g/mol. The compound features a conjugated system that is critical for its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can prevent substrate access and subsequent reactions.
  • Receptor Modulation : It can modulate signaling pathways by interacting with cell surface receptors, leading to alterations in cellular responses, such as apoptosis or inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that chalcones can induce oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in neuroinflammation associated with conditions like Alzheimer's disease and Parkinson's disease.

  • Case Studies : In animal models of neuroinflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting a protective effect against neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies indicate that this chalcone derivative possesses antimicrobial properties against various bacterial strains.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Activities
Target Compound C₁₈H₁₂Cl₂NO₂ ~356.2 3-Cl-4-MeO-phenyl, 2-Cl-benzoyl, α,β-unsaturated nitrile High lipophilicity, potential π-π interactions
CCG-63802 C₂₃H₁₅N₃OS ~381.4 Benzothiazol-2-yl, pyrido[1,2-a]pyrimidin-3-yl RGS4 inhibitor, cysteine-reactive
Compound C₂₅H₁₈Cl₂N₂O₂ ~449.3 DiCl-benzyloxy, benzimidazol-2-yl Steric bulk, possible H-bonding via benzimidazole
Compound C₂₁H₁₅Cl₂N₃O₄ 444.3 Cl-phenoxy, dihydropyrimidinone H-bond donor/acceptor from pyrimidinone
Compound C₁₅H₁₀Cl₂N₂ 289.2 4-Cl-phenyl, 2-Cl-phenylamino Enhanced solubility due to amino group

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-chlorobenzoyl and 3-chloro groups reduce electron density at the α,β-unsaturated nitrile, increasing electrophilicity and reactivity toward nucleophiles (e.g., cysteine thiols in proteins) .
  • Steric Effects: The benzoyl group in the target compound introduces steric hindrance, which may limit binding to certain targets compared to less bulky analogs (e.g., compound with an amino group) .

Solubility and Lipophilicity

  • The target compound’s high Cl content and benzoyl group contribute to lipophilicity (predicted logP > 3), likely reducing aqueous solubility. In contrast, the compound’s amino group enhances polarity, improving solubility .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical approach involves:
  • Step 1 : Reacting 3-chloro-4-methoxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base (e.g., potassium carbonate) in ethanol or methanol .
  • Step 2 : Introducing the nitrile group via nucleophilic substitution or Knoevenagel condensation under controlled pH (~7–9) and temperature (60–80°C) .
  • Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), dropwise addition of reagents, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms E/Z isomerism via coupling constants (J = 12–16 Hz for trans double bonds) .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O from benzoyl) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~375.0) .

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for dissolution, followed by gradient recrystallization in ethanol/water mixtures .
  • Surfactant Assistance : Additives like Tween-80 improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Mechanistic Studies : Use Gaussian or ORCA to model transition states in key reactions (e.g., benzoylation), identifying rate-limiting steps via activation energy barriers .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :
  • X-ray Refinement : Employ SHELXL for high-resolution crystallography to resolve bond-length discrepancies (e.g., C=C vs. C≡N distances). Validate against NMR data by checking for dynamic effects (e.g., fluxionality in solution) .
  • Dynamic NMR : Variable-temperature ¹H NMR can detect conformational changes that explain crystallographic vs. solution-state differences .

Q. How is stereochemical control achieved during synthesis to avoid undesired isomers?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction in condensation steps .
  • Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with mobile phases of hexane/isopropanol (90:10) .

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